molecular formula C15H15NO3 B7595311 (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid

(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid

Cat. No. B7595311
M. Wt: 257.28 g/mol
InChI Key: SKXFDECOMPRDII-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid, also known as CPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAC is a non-steroidal anti-inflammatory drug (NSAID) that has shown promising results in treating various diseases, including cancer, Alzheimer's disease, and rheumatoid arthritis.

Mechanism of Action

(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX activity, this compound reduces the production of prostaglandins, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in serum and tissues. This compound has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. Additionally, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid in lab experiments is its high purity, which ensures consistent results. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo. Additionally, this compound has been shown to have low bioavailability, which may limit its therapeutic efficacy.

Future Directions

For (E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid research include investigating its potential as a treatment for Alzheimer's disease and IBD and improving its bioavailability.

Synthesis Methods

(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid can be synthesized using various methods, including the reaction of 3-(4-bromo-phenyl)-acrylic acid with cyclopent-3-ene-1-carbonyl chloride in the presence of triethylamine. This method yields this compound with a purity of up to 99%. Another method involves the reaction of 3-(4-bromo-phenyl)-propionic acid with cyclopent-3-ene-1-carboxamide in the presence of triethylamine. This method yields this compound with a purity of up to 96%.

Scientific Research Applications

(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in cancer treatment. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of pro-inflammatory cytokines. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for rheumatoid arthritis.

properties

IUPAC Name

(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14(18)10-7-11-5-8-13(9-6-11)16-15(19)12-3-1-2-4-12/h1-2,5-10,12H,3-4H2,(H,16,19)(H,17,18)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXFDECOMPRDII-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1C(=O)NC2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCC1C(=O)NC2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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